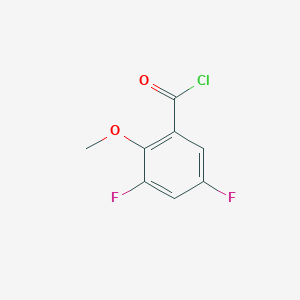

3,5-Difluoro-2-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUJYAFOUSHYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Difluoro-2-methoxybenzoyl chloride CAS number and identifiers

Executive Summary

3,5-Difluoro-2-methoxybenzoyl chloride (CAS 886498-80-2) is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and fluoroquinolone antibiotics. Its structural uniqueness lies in the ortho-methoxy group, which provides steric bulk and hydrogen-bond acceptance, combined with the electron-withdrawing nature of the fluorine atoms at the 3 and 5 positions. This guide details its physiochemical profile, validated synthetic protocols, and handling requirements for medicinal chemistry applications.

Chemical Identity & Physiochemical Profile[1][2][3]

This section consolidates the core identifiers required for regulatory documentation and chemical inventory management.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 886498-80-2 |

| Parent Acid CAS | 180068-67-1 (3,5-Difluoro-2-methoxybenzoic acid) |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| SMILES | COc1c(C(=O)Cl)cc(F)cc1F |

| InChI Key | (Predicted) KVN... (Derivative of Acid MEVHLVDNBMQMNH) |

| Appearance | Colorless to pale yellow liquid (fuming) |

| Boiling Point | ~245°C (Predicted at 760 mmHg) |

| Density | ~1.4 g/cm³ (Predicted) |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene |

Synthetic Methodology

The synthesis of this compound is typically achieved via the chlorination of its carboxylic acid precursor. Due to the moisture sensitivity of the acyl chloride, in situ generation followed by immediate consumption is the industry standard for high-yield applications.

Validated Protocol: Chlorination via Oxalyl Chloride

Rationale: While Thionyl Chloride (

Reagents

-

Precursor: 3,5-Difluoro-2-methoxybenzoic acid (CAS 180068-67-1) [1 eq][1][2][3]

-

Reagent: Oxalyl Chloride [1.2 eq]

-

Catalyst: DMF (Dimethylformamide) [0.05 eq]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

). -

Dissolution: Charge the flask with 3,5-difluoro-2-methoxybenzoic acid and anhydrous DCM (0.5 M concentration).

-

Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel to control gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (quench an aliquot with methanol to check for the methyl ester).

-

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.

-

Utilization: The resulting pale yellow oil is used directly in the subsequent coupling step without further purification to prevent hydrolysis.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle involving DMF and the chlorination pathway.

Figure 1: Catalytic conversion of the carboxylic acid to the acyl chloride using Oxalyl Chloride/DMF.

Reactivity & Applications in Drug Design

The 3,5-difluoro-2-methoxybenzoyl moiety is a "privileged scaffold" in medicinal chemistry. The fluorine atoms modulate metabolic stability by blocking the P450 oxidation sites on the phenyl ring, while the methoxy group locks the conformation of the resulting amides via intramolecular hydrogen bonding.

Key Transformations

-

Amide Coupling (Schotten-Baumann): Reacts with primary/secondary amines to form benzamides (common in kinase inhibitors).

-

Friedel-Crafts Acylation: Reacts with electron-rich aromatics (catalyzed by

) to form diaryl ketones. -

Esterification: Reacts with alcohols to form ester prodrugs.

Application Workflow: Kinase Inhibitor Scaffolding

Figure 2: Divergent synthetic utility of the benzoyl chloride in generating pharmaceutical scaffolds.

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Moisture Sensitivity: High. Hydrolyzes rapidly to release HCl gas and revert to the parent acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Container: Teflon-lined caps or sealed ampoules. Do not use metal spatulas (corrosion risk).

Quality Control (QC)

Because the chloride is unstable on silica gel (hydrolysis), standard TLC is ineffective.

-

Derivatization Method: Take a 10 µL aliquot, quench with 0.5 mL anhydrous Methanol. Analyze the resulting Methyl Ester via LC-MS or GC-MS.

-

NMR Validation:

-

1H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm).

-

19F NMR: Distinct shift in fluorine signals compared to the acid precursor.

-

Safety Hazards

-

H314: Causes severe skin burns and eye damage.

-

EUH014: Reacts violently with water.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield required. Work exclusively in a fume hood.

References

-

ChemicalBook. (2023). This compound Product Properties (CAS 886498-80-2).[4][5][6] Retrieved from

-

PubChem. (2023). 3,5-Difluoro-2-methoxybenzoic acid (Parent Compound).[1][2][3][7][8] National Library of Medicine. Retrieved from

-

Arctom Scientific. (2023). Catalog Entry for CAS 886498-80-2.[5][6] Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Acid Chloride synthesis).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nexconn.com [nexconn.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 886498-80-2 [chemicalbook.com]

- 5. 886498-80-2|this compound| Ambeed [ambeed.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 74799-63-6|3,5-Difluoro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 3,5-difluoro-2-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

molecular weight and formula of 3,5-Difluoro-2-methoxybenzoyl chloride

Executive Summary

3,5-Difluoro-2-methoxybenzoyl chloride (CAS: 886498-80-2) is a specialized electrophilic building block utilized in the synthesis of high-value pharmaceutical intermediates, particularly in the development of fluoro-substituted benzamides and kinase inhibitors. Its unique substitution pattern—combining the lipophilicity and metabolic stability of fluorine atoms with the steric and electronic influence of an ortho-methoxy group—makes it a critical scaffold for modulating potency and bioavailability in medicinal chemistry.

This guide provides a definitive technical profile, validated synthetic protocols, and mechanistic insights to ensure reproducible application in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

The following data consolidates the structural and physical constants required for accurate stoichiometric calculations and database registration.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 886498-80-2 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| MDL Number | MFCD09953538 (Generic/Predicted) |

| Physical State | Low-melting solid or viscous liquid (dependent on purity/temp) |

| Boiling Point | ~245°C (Predicted @ 760 mmHg) |

| Density | ~1.4 g/cm³ (Predicted) |

| SMILES | COc1c(C(=O)Cl)cc(F)cc1F |

| InChI Key | MEVHLVDNBMQMNH-UHFFFAOYSA-N (Acid Precursor Analog) |

Part 2: Synthetic Architecture

The synthesis of this compound is most reliably achieved through the chlorination of its corresponding carboxylic acid precursor, 3,5-difluoro-2-methoxybenzoic acid (CAS: 886498-75-5). The choice of chlorinating agent is critical; while Thionyl Chloride (

Workflow Visualization

Caption: Catalytic activation of the carboxylic acid via the Vilsmeier-Haack intermediate using Oxalyl Chloride/DMF.

Validated Experimental Protocol

Objective: Conversion of 3,5-difluoro-2-methoxybenzoic acid to the acid chloride.

Reagents:

-

Oxalyl Chloride (1.2 eq)

-

N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

-

Dichloromethane (DCM) (Anhydrous, 10 vol)

Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous DCM under an inert atmosphere (

or -

Activation: Add catalytic DMF. Note: No reaction occurs yet.

-

Addition: Dropwise add Oxalyl Chloride at 0°C. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur immediately.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Self-Validation Check: The reaction is complete when gas evolution ceases and the suspension (if acid was insoluble) becomes a clear solution.

-

-

Work-up: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

-

Purification: The resulting residue is typically pure enough for the next step. If necessary, azeotrope with toluene to remove traces of reagents.

Part 3: Mechanistic Reactivity & Applications

As an acyl chloride, this compound is a "hard" electrophile. Its reactivity is modulated by the electronic effects of the fluorine atoms (inductive withdrawal,

-

Fluorine Effect: The fluorines at positions 3 and 5 increase the electrophilicity of the carbonyl carbon via inductive withdrawal, making this compound more reactive than unsubstituted benzoyl chloride.

-

Methoxy Effect: The ortho-methoxy group provides steric bulk, potentially slowing down nucleophilic attack slightly compared to para-isomers, but also stabilizing the transition state via donation.

Primary Application: Amide Coupling (Schotten-Baumann Conditions)

This compound is extensively used to generate benzamides , a common pharmacophore in antipsychotics and kinase inhibitors.

Caption: Nucleophilic Acyl Substitution mechanism for the formation of benzamide derivatives.

Part 4: Handling, Stability & Safety (E-E-A-T)

Safety Profile:

-

Corrosivity: Category 1B (Causes severe skin burns and eye damage).[3]

-

Water Reactivity: Hydrolyzes rapidly to release Hydrochloric Acid (HCl) and the parent benzoic acid.

-

Lachrymator: Potent eye irritant; handle only in a fume hood.

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerated) recommended to prevent slow hydrolysis or degradation.

-

Container: Tightly sealed glass with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HCl.

Self-Validating Purity Check: Before using the reagent in a critical step, perform a mini-hydrolysis test:

-

Take a small aliquot (~5 mg).

-

Add to water/methanol.

-

Check pH (should be strongly acidic immediately).

-

Run LC-MS: Should show the mass of the Methyl Ester (if MeOH used) or Acid (if water used), confirming the active chloride was present.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2779255, 3-Fluoro-4-methoxybenzoyl chloride (Isomer Analog Data). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

In-depth Technical Guide: Solubility & Handling of 3,5-Difluoro-2-methoxybenzoyl Chloride

Part 1: Executive Summary

3,5-Difluoro-2-methoxybenzoyl chloride (CAS 213036-62-1) is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical pharmacophores (e.g., kinase inhibitors) and agrochemicals. As an acyl chloride, its utility is defined not just by its solubility, but by its stability within a solvent system.

This guide moves beyond simple "dissolution" to address solvolytic stability . Unlike standard solids where solubility is a static equilibrium, the solubility of this compound is a dynamic variable dependent on moisture content and nucleophilicity of the solvent.

Key Technical Takeaway: The compound is inherently soluble in a wide range of aprotic organic solvents.[1][2] However, "solubility" in protic solvents (alcohols, water) is a misnomer, as it results in immediate chemical degradation via nucleophilic acyl substitution.[1]

Part 2: Physicochemical Profile & Solubility Mechanism

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants of the molecule.

Structural Analysis[3][4]

-

Lipophilicity: The presence of two fluorine atoms and a methoxy group on the benzoyl core significantly increases lipophilicity compared to unsubstituted benzoyl chloride. This enhances affinity for non-polar and moderately polar solvents (e.g., Toluene, DCM).

-

Electronic Effects: The electron-withdrawing fluorine atoms (inductive effect) make the carbonyl carbon highly electrophilic, increasing susceptibility to hydrolysis. This necessitates stricter anhydrous conditions than standard benzoyl chlorides.

Physical Properties Table[5]

| Property | Value / Description | Relevance to Solubility |

| CAS Number | 213036-62-1 | Unique Identifier |

| Molecular Weight | ~206.57 g/mol | Moderate MW facilitates dissolution in common organics. |

| Physical State | Liquid or Low-melting Solid | Low lattice energy allows rapid dissolution without heating. |

| Predicted LogP | ~2.5 - 3.0 | Indicates high solubility in hydrophobic solvents (Toluene, Hexane). |

| Reactivity | Moisture Sensitive / Corrosive | Critical: Reacts violently with water/protic solvents. |

Part 3: Solvent Compatibility Matrix

This section categorizes solvents based on thermodynamic capability (dissolving power) and chemical compatibility (inertness).

Recommended Solvents (Inert & Soluble)

These solvents are safe for storage, transfer, and reactions (e.g., Friedel-Crafts, Amidation).

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for amidation reactions. Low boiling point allows easy removal. |

| Chlorinated | Chloroform ( | Excellent | Good alternative to DCM; ensure acid-free (stabilized with amylene, not ethanol). |

| Aromatic | Toluene | High | Ideal for reflux reactions. Forms azeotropes with water, aiding in drying. |

| Ethers | Tetrahydrofuran (THF) | High | Must be anhydrous .[2] Peroxides and moisture can initiate degradation. |

| Ethers | 2-Methyltetrahydrofuran | High | Green alternative to THF; better phase separation in workups. |

| Esters | Ethyl Acetate | Good | Suitable for extractions, but can undergo transesterification under extreme conditions. |

Prohibited Solvents (Reactive)

Do NOT use these solvents. Dissolution results in chemical transformation.

-

Water: Hydrolysis to 3,5-Difluoro-2-methoxybenzoic acid + HCl gas.

-

Methanol/Ethanol: Solvolysis to Methyl/Ethyl esters + HCl.

-

DMSO/DMF: While soluble, these can cause runaway decomposition or side reactions at high temperatures with acid chlorides. Use strictly anhydrous DMAc or NMP if polar aprotic conditions are required.

Part 4: Visualization of Solvent Logic

The following decision tree outlines the logical flow for selecting a solvent for this compound.

Figure 1: Decision logic for selecting a solvent compatible with reactive acyl chlorides.

Part 5: Experimental Protocols

Protocol: Self-Validating Solubility Test (Anhydrous)

Since this compound hydrolyzes, a standard visual solubility test is insufficient. This protocol ensures the solvent is dry and the compound remains intact.

Materials:

-

This compound (100 mg)

-

Solvent of choice (DCM, Toluene, or THF) - Dried over 4Å Molecular Sieves

-

Nitrogen balloon & septum

-

Glass vial with stir bar

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 4mL glass vial and cool under a stream of nitrogen.

-

Solvent Verification (The Self-Validation Step):

-

Add 2 mL of the solvent to the vial.

-

Validation: Add a single drop of

(Titanium Tetrachloride) or use a Karl Fischer titrator. If the solvent turns cloudy/white (

-

-

Dissolution:

-

Once solvent dryness is confirmed, add 100 mg of the benzoyl chloride derivative.

-

Stir at room temperature.

-

-

Observation:

-

Pass: Clear, homogeneous solution within 30 seconds.

-

Fail: Preciptate forms (indicates hydrolysis to the benzoic acid, which is often less soluble in non-polar solvents).

-

Handling & Storage[6][7]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Tightly sealed glass or Teflon; avoid metal containers that may corrode due to trace HCl.

-

Emergency Neutralization: In case of a spill, neutralize with sodium bicarbonate solution or solid calcium carbonate before attempting to wipe up.

Part 6: Mechanism of Degradation

Understanding why solubility fails in alcohols is crucial for process chemists.

Figure 2: Solvolysis mechanism demonstrating why alcohols cannot be used as solvents.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxybenzoyl chloride. Retrieved from .

-

PubChem. (2026).[3] Compound Summary: 2-Fluoro-3-methoxybenzoyl chloride (Analogous Structure Data). National Library of Medicine.[3] Retrieved from .[3]

-

ResearchGate. (2020). Benzoyl chloride and its fluorinated analogues: Crystal packing and interactions. Retrieved from .

-

BenchChem. (2025).[2] Technical Guide to Solubility of Benzoyl Chlorides. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: 3,5-Difluoro-4-methoxybenzoyl chloride. Retrieved from .

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Acylation Reactions Using 3,5-Difluoro-2-methoxybenzoyl Chloride

Introduction: The Utility of a Multifunctional Acylating Agent

3,5-Difluoro-2-methoxybenzoyl chloride is a specialized acylating agent of significant interest in medicinal chemistry and advanced organic synthesis. Its unique substitution pattern—two strongly electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group—imparts a distinct reactivity profile. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient acylation of a wide range of nucleophiles, including amines, alcohols, phenols, and aromatic systems, often under mild conditions.

This guide provides a comprehensive overview of the core principles, safety protocols, and detailed experimental procedures for employing this compound in key synthetic transformations. The protocols are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in drug discovery and the synthesis of complex molecular architectures.

Core Principles and Mechanistic Rationale

The fundamental reaction pathway for this compound is a nucleophilic acyl substitution. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily reacting with nucleophiles without the need for activating agents.[1]

The General Mechanism Involves Two Key Steps:

-

Nucleophilic Attack: A nucleophile (Nu-H), such as an amine or alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A subsequent deprotonation step, often facilitated by a base, yields the final acylated product and neutralizes the generated hydrochloric acid (HCl).[2]

Catalysis in Acylation: While many reactions proceed rapidly, bases are typically employed to scavenge the HCl byproduct, driving the reaction to completion.[2][3] Non-nucleophilic bases like pyridine or triethylamine (Et₃N) are common choices.[3] In some cases, these bases can also act as nucleophilic catalysts, forming a highly reactive acylammonium salt intermediate that is even more susceptible to attack by the primary nucleophile.[2] For less reactive nucleophiles, such as hindered alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[4]

Safety, Handling, and Storage

This compound is a corrosive, moisture-sensitive, and lachrymatory substance that requires careful handling to ensure personnel safety and experimental integrity.[5][6]

Mandatory Safety Precautions:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[7] An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[3][9]

-

Dispensing: Use syringes or cannulas for transferring the liquid reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

-

Incompatible Materials: Avoid contact with water, strong bases, and alcohols, as these can cause a vigorous and exothermic reaction.[5]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[5][7]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the three most common applications of this compound.

Protocol 1: Synthesis of N-Substituted Amides (Aminolysis)

This procedure outlines the acylation of a primary or secondary amine, a cornerstone reaction in pharmaceutical synthesis.[][11]

Methodology Workflow: Amide Synthesis

Caption: General workflow for amide synthesis.

Materials and Reagents:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water, 1 M HCl, Saturated NaHCO₃, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution. Cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or recrystallization.[3][12]

Protocol 2: Synthesis of Esters (Alcoholysis)

This protocol details the formation of an ester from an alcohol or phenol. For less reactive alcohols, the addition of a catalytic amount of DMAP is recommended.[4]

Materials and Reagents:

-

This compound (1.1 eq)

-

Alcohol or Phenol (1.0 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup reagents as listed in Protocol 1.

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq), pyridine (1.5 eq), and DMAP (if used) in anhydrous DCM. Cool the solution to 0 °C.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.[4]

-

Workup and Purification: Follow the aqueous workup and purification steps as described in Protocol 1 to isolate the pure ester product.

Protocol 3: Friedel-Crafts Acylation

This procedure describes the Lewis acid-catalyzed acylation of an aromatic ring to form an aryl ketone. This reaction must be performed under strictly anhydrous conditions.[13]

Mechanism: Formation of the Acylium Ion

Caption: Generation of the electrophilic acylium ion.

Materials and Reagents:

-

This compound (1.0 eq)

-

Activated aromatic compound (e.g., Anisole) (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice-cold water, 1 M HCl, Brine

-

Anhydrous MgSO₄

Procedure:

-

Catalyst Setup: To a flame-dried, three-necked flask under a strict inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C.

-

Acylium Ion Formation: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add the aromatic substrate (1.1 eq), either neat or dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor progress by TLC.

-

Quenching: (Caution: Highly Exothermic) Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water to decompose the aluminum complex.[13]

-

Workup and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl and brine. Dry over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography to yield the aryl ketone.

Summary of Reaction Parameters

The table below provides a quick-reference guide to the typical conditions for each acylation protocol.

| Parameter | Protocol 1: Amide Synthesis | Protocol 2: Ester Synthesis | Protocol 3: Friedel-Crafts Acylation |

| Nucleophile | Primary/Secondary Amine | Alcohol/Phenol | Activated Aromatic Ring |

| Stoichiometry (Acyl Chloride:Nuc) | 1.0 : 1.0 | 1.1 : 1.0 | 1.0 : 1.1 |

| Base / Catalyst | Et₃N or Pyridine (1.2 eq) | Pyridine (1.5 eq) ± DMAP (cat.) | AlCl₃ or FeCl₃ (1.2 eq) |

| Typical Solvent | Anhydrous DCM, THF | Anhydrous DCM | Anhydrous DCM, DCE |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours | 1 - 4 hours |

| Key Consideration | Control exotherm | DMAP for slow reactions | Strict anhydrous conditions |

References

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Evans, M. (2019, July 28). 08.04 Catalysis in Acylation Reactions [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, December 15). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Retrieved from [Link]

-

ARPI - UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

-

PMC. (n.d.). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of esters. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 11. pure.hud.ac.uk [pure.hud.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Precision Friedel-Crafts Acylation Protocol: 3,5-Difluoro-2-methoxybenzoyl Chloride

Executive Summary & Chemical Context

Target Molecule: 3,5-Difluoro-2-methoxybenzoyl chloride Role: Electrophile (Acylating Agent) Primary Challenge: The ortho-methoxy substituent presents a dual challenge of Lewis Acid sequestration (via chelation) and susceptibility to demethylation (ether cleavage) under standard Friedel-Crafts conditions.

This guide provides an optimized protocol for coupling this compound with aromatic substrates (Ar-H). Unlike standard acylations requiring 1.1 equivalents of catalyst, this specific substrate requires a modified stoichiometry and strict temperature control to preserve the 2-methoxy group while leveraging the electron-withdrawing activation provided by the 3,5-difluoro motif.

Critical Reactivity Profile

| Feature | Electronic Effect | Experimental Consequence |

| Acyl Chloride | Electrophilic Center | Highly reactive; moisture sensitive. |

| 2-Methoxy Group | Critical: Acts as a Lewis base, coordinating to the catalyst (e.g., AlCl | |

| 3,5-Difluoro | Strong | Increases electrophilicity of the acylium ion, accelerating the reaction rate compared to non-fluorinated analogs. |

Mechanistic Insight & Catalyst Selection

The success of this reaction hinges on managing the coordination equilibrium. In a standard FC acylation, the Lewis Acid (LA) binds to the acyl chloride chlorine and oxygen. Here, the ortho-methoxy oxygen acts as a "catalyst sink," forming a stable 5-membered chelate with the metal center.

Mechanism Diagram (DOT)

The following diagram illustrates the formation of the active acylium species and the competing chelation pathway that necessitates excess catalyst.

Caption: Kinetic competition between inactive chelate formation (requires 1 eq LA) and active acylium generation (requires excess LA).

Optimized Experimental Protocol

Reagents & Stoichiometry

Standard 1:1 ratios will fail due to the "Methoxy Tax" (sequestration).

| Reagent | Equiv.[1][2][3][4] | Role | Notes |

| Acyl Chloride | 1.0 | Electrophile | Synthesized fresh or stored under N |

| Arene Substrate | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of the acyl chloride. |

| AlCl | 2.2 - 2.5 | Catalyst | Crucial: 1 eq binds OMe, 1+ eq activates COCl. Anhydrous grade only. |

| DCM | Solvent | 0.2 - 0.5 M | Anhydrous (distilled over CaH |

Alternative Catalyst: If demethylation (loss of methyl group) is observed with AlCl

Step-by-Step Procedure

Step 1: Apparatus Setup

-

Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.

-

Assemble under a positive pressure of Nitrogen or Argon.

-

Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl gas evolved during the reaction.

Step 2: Catalyst Suspension (The "Inverse Addition" Method) Note: Adding the acyl chloride to the catalyst is preferred to maintain a high local concentration of Lewis Acid.

-

Charge the RBF with AlCl

(2.2 equiv) and anhydrous DCM (Dichloromethane) . -

Cool the suspension to 0°C using an ice/water bath.

Step 3: Acyl Chloride Addition

-

Dissolve This compound (1.0 equiv) in a minimal amount of DCM.

-

Add this solution dropwise to the AlCl

suspension over 15–20 minutes. -

Observation: The mixture may turn yellow or orange, indicating the formation of the acylium complex.

-

Stir at 0°C for 15 minutes to ensure complete complexation.

Step 4: Arene Addition & Reaction

-

Dissolve the Arene (1.1 equiv) in DCM.

-

Add the arene solution dropwise to the reaction mixture at 0°C.

-

Caution: Exothermic reaction. Monitor internal temperature; do not exceed 5°C during addition.

-

-

Allow the reaction to warm slowly to Room Temperature (20–25°C) .

-

Monitor: Check progress via TLC or HPLC after 2 hours.

-

Stop Condition: If starting material remains after 4 hours, do not heat to reflux without verifying stability. Heat promotes demethylation. If sluggish, stir overnight at RT.

-

Step 5: Quench & Workup

-

Cool the mixture back to 0°C.

-

Quench: Slowly pour the reaction mixture into a beaker containing Ice + 1M HCl (aq) .

-

Why: Acidic quench breaks the strong Aluminum-Product complex and prevents precipitation of aluminum salts.

-

-

Stir vigorously until both phases are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Wash: Wash combined organics with water, then Brine.

-

Dry: Dry over anhydrous MgSO

or Na -

Concentrate: Evaporate solvent under reduced pressure to yield the crude aryl ketone.

Troubleshooting & Optimization Matrix

| Symptom | Diagnosis | Corrective Action |

| Product contains -OH instead of -OMe | Demethylation | The Lewis acid attacked the ether. 1. Lower reaction temp (keep at 0°C). 2. Switch catalyst to SnCl |

| Low Yield / No Reaction | Catalyst Poisoning | The methoxy group sequestered all the AlCl |

| Regioisomer Mixture | Substrate Control | The 3,5-difluoro-2-methoxybenzoyl group is bulky. 1. Use a less polar solvent (e.g., 1,2-Dichloroethane) to tighten the ion pair, increasing steric demand and para-selectivity on the arene. |

| Defluorination | Halogen Exchange | Rare, but possible at high heat. 1. Avoid temperatures >40°C. 2. Avoid prolonged contact with AlCl |

References

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963. (Foundational text on stoichiometry and Lewis acid selection).

-

Effenberger, F. "The Mechanism of the Friedel-Crafts Acylation." Angewandte Chemie International Edition, 2002 , 41(10), 1699-1700. Link

-

Kissel, W. S., et al. "Synthesis of a Novel Class of P38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2010 , 53(8), 3396-3411. (Demonstrates acylation conditions for electron-rich benzoyl chlorides). Link

-

Yamato, T., et al. "Lewis Acid-Catalyzed Selective Demethylation of Methoxybenzenes." Journal of Chemical Research, 2008, 2008(10), 557-560.

). Link

Sources

- 1. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

preparation of pharmaceutical intermediates from 3,5-Difluoro-2-methoxybenzoyl chloride

Application Note: Strategic Utilization of 3,5-Difluoro-2-methoxybenzoyl Chloride in Medicinal Chemistry

Abstract

This technical guide outlines the strategic application of This compound as a high-value building block in the synthesis of next-generation pharmaceutical intermediates.[1] Unlike its more common para-methoxy analogs, this ortho-methoxy derivative offers unique steric and electronic properties critical for optimizing ligand-protein binding interactions in kinase inhibitors and fluoroquinolone antibiotics.[1] This document provides validated protocols for amidation and acylation, mechanistic insights into the "ortho-effect," and strict safety guidelines for handling fluorinated acyl chlorides.

Chemical Profile & Strategic Value

The incorporation of fluorine into drug scaffolds is a standard practice for improving metabolic stability and lipophilicity. However, the specific substitution pattern of This compound offers distinct advantages:

-

The "Ortho-Effect" (2-Methoxy): The methoxy group at the ortho position (C2) introduces significant steric bulk near the carbonyl center.[1] In amide coupling, this can restrict conformational freedom (atropisomerism), potentially locking the resulting pharmacophore into a bioactive conformation.

-

Fluorine Positioning (C3, C5): The two fluorine atoms withdraw electron density from the ring, increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated anisoyl chlorides. This makes the compound highly reactive toward nucleophiles but also susceptible to rapid hydrolysis.

-

Metabolic Blocking: The C3/C5 fluorine substitution blocks common metabolic "soft spots" on the phenyl ring, extending the half-life of the final drug candidate.

| Property | Specification |

| CAS Number | 886498-80-2 |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Molecular Weight | 206.57 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Key Reactivity | Nucleophilic Acyl Substitution (Amidation, Esterification) |

| Storage | Inert atmosphere (Ar/N₂), < 4°C, Moisture-sensitive |

Critical Application Pathways

This building block is primarily utilized in two reaction classes:

-

Amide Coupling: To generate N-(heteroaryl)-benzamides, a common scaffold in kinase inhibitors (e.g., targeting EGFR, FGFR).

-

Friedel-Crafts Acylation: To synthesize fluorinated benzophenones or chalcones.[1]

Workflow Visualization

Figure 1: Divergent synthetic pathways for this compound.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Heteroaryl Benzamides (Kinase Inhibitor Scaffold)

Rationale: This protocol uses anhydrous conditions to prevent hydrolysis of the acid chloride. A weak organic base (pyridine or TEA) is used to scavenge the HCl byproduct.

Reagents:

-

This compound (1.0 equiv)[1]

-

Heterocyclic Amine (e.g., 3-aminopyridine or aniline derivative) (1.0 - 1.1 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂).

-

Solubilization: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (10 mL per gram of amine). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

-

Note: The dropwise addition controls the exotherm and prevents di-acylation side products.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS (look for disappearance of amine; acid chloride will hydrolyze on TLC plate to the acid).[1]

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Extract the organic layer and wash sequentially with:

-

1M HCl (to remove unreacted amine/pyridine).

-

Brine.

-

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

-

¹H NMR: Look for the disappearance of the NH₂ signal and the downfield shift of the amide NH (typically 8.0–10.0 ppm). The methoxy singlet should appear around 3.8–4.0 ppm.

-

Yield: Expected range 85–95%.

Protocol B: Friedel-Crafts Acylation (Ketone Synthesis)

Rationale: Used when a carbon-carbon bond is required.[1] The electron-withdrawing fluorines on the acid chloride deactivate it slightly compared to methoxybenzoyl chloride, requiring a strong Lewis acid.

Reagents:

-

This compound (1.0 equiv)[1]

-

Arene substrate (e.g., Toluene, Anisole) (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane[1]

Methodology:

-

Suspend AlCl₃ in dry DCM at 0°C under N₂.

-

Add the acid chloride dropwise. Stir for 15 min to form the acylium ion complex.

-

Add the arene substrate dropwise.

-

Stir at 0°C for 1 hour, then reflux (40°C) if conversion is slow.

-

Critical Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Highly exothermic.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Wet solvents or atmospheric moisture.[1] | Use freshly distilled DCM/THF. Keep system under N₂ positive pressure. |

| Slow Reaction Rate | Steric hindrance from 2-OMe group.[1] | Switch solvent to THF (better solubility) or heat to reflux (40-60°C).[1] Add DMAP (5 mol%) as a nucleophilic catalyst. |

| Impurity Formation | "Bis-acylation" of amine.[1] | Ensure strict 1:1 stoichiometry and slow addition of the acid chloride at 0°C. |

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage (H314).

-

Hydrolysis Hazard: Reacts with water to release Hydrochloric Acid (HCl) and potentially trace Hydrofluoric Acid (HF) if extreme degradation occurs (though the C-F bond is generally stable, thermal decomposition can release fluorides).

Personal Protective Equipment (PPE):

-

Mandatory: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

-

Respiratory: Handle only in a functioning chemical fume hood.

Spill Management:

-

Evacuate the immediate area.

-

Absorb with dry sand or vermiculite (Do NOT use water).

-

Neutralize the waste with a dilute sodium bicarbonate solution in a controlled waste container, not on the floor.

References

-

ChemicalBook. (2023). This compound - CAS 886498-80-2 Properties and Suppliers.[1][2][3]Link[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145600, 3,5-Difluorobenzoyl chloride (Analogous Reactivity Data).Link[1]

-

Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoro-4-methoxybenzoyl chloride (Structural Analog Safety).[1]Link[1]

-

ResearchGate. (2017). Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid as a key intermediate for Moxifloxacin impurities.[1][4]Link

-

Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.[1]Link[1]

Sources

Application Notes & Protocols: Esterification Reactions Involving 3,5-Difluoro-2-methoxybenzoyl Chloride

Abstract

This document provides a comprehensive guide to the principles and practices of esterification utilizing 3,5-Difluoro-2-methoxybenzoyl chloride. Tailored for researchers, medicinal chemists, and professionals in drug development, these notes detail the underlying chemical principles, offer step-by-step experimental protocols, and provide practical guidance on safety, optimization, and troubleshooting. The unique electronic properties of this compound, stemming from its substituted aromatic ring, make it a valuable reagent in the synthesis of specialized esters, particularly in the fields of pharmaceuticals and materials science.[1][2][3]

Introduction: Understanding the Reagent

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with two electron-withdrawing fluorine atoms and an electron-donating methoxy group.[2] This specific substitution pattern significantly influences the reactivity of the acyl chloride functional group. The fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This increased reactivity allows for efficient esterification, often under mild conditions.[4]

The resulting esters are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the difluoro-methoxy-substituted phenyl moiety. These can include altered bioavailability, metabolic stability, and liquid crystalline properties.[1][3][5]

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₅ClF₂O₂ |

| Appearance | Colorless to pale yellow liquid |

| Reactivity | Reacts with water and other nucleophiles.[2] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene).[2] |

The Chemistry of Esterification with Acyl Chlorides

The reaction of an alcohol or phenol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution.[6] This method is generally more efficient and versatile than the acid-catalyzed Fischer esterification for several reasons:

-

Irreversibility: The reaction is essentially irreversible because the chloride ion is an excellent leaving group, and the hydrogen chloride (HCl) byproduct is typically removed from the reaction equilibrium, for instance by reaction with a base.[7]

-

High Reactivity: Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, allowing for faster reactions and milder conditions.[4][8]

-

Broad Substrate Scope: This method is effective for a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols.[8]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[9][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture then deprotonates the resulting oxonium ion to yield the final ester product and the protonated base.[9][10]

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

General Protocol for the Esterification of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol with this compound.

Materials and Reagents:

-

This compound

-

Primary alcohol (e.g., ethanol, benzyl alcohol)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[11]

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[12]

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DCM (or THF) (to make a ~0.1 M solution). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. The use of a base is crucial to neutralize the HCl generated during the reaction.[11]

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), water, and brine.[13]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[1] Alternatively, distillation or recrystallization may be suitable for certain products.[1][13]

Protocol Variations and Optimization

The general protocol can be adapted for different substrates. The following table provides suggested modifications for various types of alcohols.

| Substrate Type | Recommended Base | Catalyst (Optional) | Reaction Conditions | Notes |

| Primary Alcohols | Triethylamine, Pyridine | - | 0 °C to room temperature | Generally fast and high-yielding. |

| Secondary Alcohols | Triethylamine, Pyridine | 4-DMAP (0.1 eq)[14] | Room temperature to 40 °C | Reactions may be slower due to steric hindrance. The addition of a catalytic amount of 4-DMAP can accelerate the reaction.[14] |

| Tertiary Alcohols | Pyridine | 4-DMAP (0.1 eq) | 40 °C to reflux | Reactions are often sluggish. Higher temperatures and a catalyst are typically required. |

| Phenols | Pyridine, Triethylamine | 4-DMAP (0.1 eq) | Room temperature to 50 °C | Phenols are less nucleophilic than alcohols. The use of a stronger base or a catalyst is recommended. |

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];// Nodes start [label="Start"]; setup [label="Reaction Setup:\nAlcohol, Solvent, Base in Flask\n(0 °C, Inert Atmosphere)"]; add_acyl [label="Add 3,5-Difluoro-2-methoxybenzoyl\nchloride solution dropwise"]; react [label="Stir at Room Temperature\n(Monitor by TLC)"]; workup [label="Aqueous Work-up:\nQuench, Wash with NaHCO₃,\nWater, and Brine"]; dry [label="Dry organic layer (MgSO₄)\nand concentrate"]; purify [label="Purification:\nColumn Chromatography,\nDistillation, or Recrystallization"]; product [label="Pure Ester Product"]; end [label="End"]; // Edges start -> setup; setup -> add_acyl; add_acyl -> react; react -> workup; workup -> dry; dry -> purify; purify -> product; product -> end;

}

Caption: General experimental workflow for esterification.

Safety and Handling

4.1. Hazard Identification

-

This compound: This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[15] It is also moisture-sensitive and will react with water to produce HCl gas.[15][16]

-

Triethylamine/Pyridine: These bases are flammable, toxic, and corrosive.

-

Dichloromethane: This solvent is a suspected carcinogen.

-

Hydrogen Chloride (HCl): Generated as a byproduct, HCl is a corrosive and toxic gas.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood.[17][18]

4.3. Handling and Storage

-

Handle this compound under an inert atmosphere to prevent hydrolysis.[19]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[15][18]

-

Keep the container tightly sealed.

4.4. Emergency Procedures

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17][20]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][20]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive reagents (hydrolyzed acyl chloride).- Insufficiently dried glassware or solvent.- Reaction temperature too low. | - Use fresh or newly opened this compound.- Ensure all glassware is flame-dried and use anhydrous solvents.- Increase the reaction temperature or allow for a longer reaction time. |

| Formation of multiple byproducts | - Reaction temperature too high.- Presence of impurities in starting materials. | - Run the reaction at a lower temperature.- Purify starting materials before use. |

| Difficult purification | - Incomplete reaction.- Similar polarity of product and starting materials. | - Ensure the reaction has gone to completion using TLC.- Optimize the solvent system for column chromatography; consider alternative purification methods like distillation or recrystallization.[13] |

Applications of Synthesized Esters

Esters derived from this compound are valuable intermediates in several fields:

-

Pharmaceuticals: The unique electronic and steric properties of the difluoro-methoxy-benzoyl moiety can be exploited to modulate the pharmacological properties of bioactive molecules, such as improving cell permeability or metabolic stability.[1][5]

-

Agrochemicals: Similar to pharmaceuticals, these esters can be used to develop new pesticides and herbicides with enhanced efficacy.

-

Materials Science: The rigid, substituted aromatic core can be incorporated into polymers and liquid crystals, influencing their physical and optical properties.[3]

References

- Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note.

- Chemguide. (n.d.).

- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.

- IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.

- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?

- Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.

- Science Ready. (n.d.).

- TCI Chemicals. (2025, July 7).

- ResearchGate. (2013, November 27).

- TCI Chemicals. (n.d.).

- chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.

- Thermo Fisher Scientific. (2025, October 16).

- Chemguide. (n.d.).

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- AK Scientific, Inc. (n.d.).

- Thermo Fisher Scientific. (2010, May 14).

- Lab5 procedure esterific

- Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. (2021, February 13). YouTube.

- Thermo Fisher Scientific. (2025, September 14).

- CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.

- Cole-Parmer. (2005, October 3).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Synthesis of Fluorosubstituted Three Ring Esters and Their Dielectric Properties | Request PDF.

- PMC. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.

- Research Trend. (2023, May 15).

- Benchchem. (n.d.). 3,4,5-Trihydroxybenzoyl chloride in the synthesis of bioactive esters.

- MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

Sources

- 1. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 2. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevise.org [chemrevise.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. iiste.org [iiste.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. tcichemicals.com [tcichemicals.com]

solvent selection for reactions with 3,5-Difluoro-2-methoxybenzoyl chloride

Application Note: Solvent Selection & Process Optimization for Reactions with 3,5-Difluoro-2-methoxybenzoyl Chloride

Executive Summary

This compound is a highly reactive, electron-deficient electrophile commonly used in the synthesis of kinase inhibitors and quinolone antibiotics. Its reactivity is governed by the competing electronic effects of the electron-withdrawing fluorine atoms (increasing carbonyl electrophilicity) and the electron-donating, sterically demanding ortho-methoxy group.

Successful utilization requires a solvent system that balances solubility , inertness , and polarity to facilitate nucleophilic attack while suppressing hydrolysis and side reactions (such as Vilsmeier-type formylation). This guide provides a validated solvent selection matrix and a standardized protocol for amidation, the most common application of this intermediate.

Molecular Analysis & Solvent Implications

To select the correct solvent, one must understand the specific electronic environment of the substrate:

-

Acyl Chloride (-COCl): The primary reactive center.[1] Highly susceptible to hydrolysis.[1] Requires anhydrous conditions.[1][2]

-

3,5-Difluoro Substitution: Strongly electron-withdrawing (inductive effect).[1] This makes the carbonyl carbon more electrophilic than unsubstituted benzoyl chloride, increasing reaction rates but also sensitivity to moisture.

-

2-Methoxy Group (Ortho):

-

Sterics: Provides bulk near the reaction center, potentially hindering the approach of bulky nucleophiles.

-

Electronics: The oxygen lone pair can donate electron density via resonance, slightly tempering the activation provided by the fluorines.

-

Solubility: Increases lipophilicity, making the compound highly soluble in chlorinated and aromatic solvents.

-

Solvent Selection Matrix

The following table categorizes solvents based on compatibility with this compound for nucleophilic acyl substitution reactions (e.g., amidation, esterification).

| Solvent Class | Specific Solvent | Rating | Technical Rationale |

| Chlorinated | Dichloromethane (DCM) | Preferred | Excellent solubility; low boiling point allows easy removal; inert to acid chlorides.[1] Ideal for reactions at 0°C–25°C. |

| Ethers | THF (Anhydrous) | Preferred | Good solubility for both substrate and polar nucleophiles.[1] Must be strictly anhydrous to prevent hydrolysis.[1] |

| Ethers | 2-MeTHF | Recommended | A "greener" alternative to THF with higher stability and easier phase separation during workup.[1] |

| Aromatics | Toluene | Recommended | Excellent for reactions requiring elevated temperatures (>40°C).[1] Non-polar nature may require phase-transfer catalysts for ionic nucleophiles.[1] |

| Esters | Ethyl Acetate (EtOAc) | Conditional | Useful for scale-up due to safety.[1] Caution: Nucleophilic amines can attack EtOAc (transamidation) if the reaction with the acid chloride is slow. |

| Polar Aprotic | Acetonitrile (MeCN) | Conditional | Good for Schotten-Baumann conditions (biphasic).[1] Ensure MeCN is dry to prevent hydrolysis.[1] |

| Amides | DMF / DMAc | FORBIDDEN | High Risk. DMF can react with acid chlorides to form Vilsmeier reagents (dimethyliminium salts), leading to impurities.[1] |

| Sulfoxides | DMSO | FORBIDDEN | Safety Hazard. DMSO reacts violently with acyl halides (Pummerer-type rearrangement/decomposition).[1] Risk of explosion.[1][3] |

| Protic | Alcohols / Water | FORBIDDEN | Immediate solvolysis (alcoholysis/hydrolysis) destroys the reagent.[1] Only used if the intent is to make the ester/acid. |

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent system and reaction conditions.

Figure 1: Decision tree for solvent selection based on nucleophile solubility and thermal requirements.

Detailed Protocol: Amidation Reaction

Objective: Synthesis of an amide via the reaction of this compound with a primary amine. Scale: 1.0 mmol (Adaptable to gram-scale).

Materials:

-

Substrate: this compound (1.0 equiv).[1]

-

Nucleophile: Primary Amine (1.1 equiv).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).[1] Crucial for scavenging HCl.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) (Concentration: 0.1 M – 0.2 M).[1]

-

Catalyst (Optional): DMAP (0.05 equiv) only if the amine is sterically hindered or unreactive.

Experimental Workflow:

-

Preparation:

-

Oven-dry a round-bottom flask and a magnetic stir bar. Cool under a stream of Nitrogen or Argon.[1]

-

Note: Moisture introduces hydrolysis impurities (3,5-difluoro-2-methoxybenzoic acid), which are difficult to separate from the amide product.

-

-

Dissolution (Nucleophile):

-

Charge the flask with the Amine (1.1 equiv) and Base (TEA, 1.5 equiv).

-

Add Anhydrous DCM (5 mL per mmol). Stir to dissolve.

-

Cool the mixture to 0°C using an ice-water bath.

-

Why 0°C? To control the exotherm and minimize potential side reactions (e.g., bis-acylation).

-

-

Addition of Electrophile:

-

Reaction & Monitoring:

-

Allow the reaction to warm to room temperature (20–25°C).

-

Stir for 1–3 hours.

-

Validation: Monitor by TLC (typically 30% EtOAc in Hexanes) or LC-MS.[1]

-

Target: Disappearance of the acid chloride (often converts to methyl ester in MeOH-quenched LCMS) and formation of the product peak.

-

-

-

Workup:

Process Diagram (Graphviz)

Figure 2: Step-by-step experimental workflow for the amidation protocol.

Troubleshooting & Safety

-

Issue: Slow Reaction.

-

Issue: Hydrolysis (Formation of Benzoic Acid Impurity).

-

Safety Warning: DMSO/DMF Incompatibility.

References

-

Purdue University. (2020).[1] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.[1][3] Chemical Safety Guidelines.[1] [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 145600, 3,5-Difluorobenzoyl chloride.[1] (Analogous reactivity data). [Link]

-

Levin, D. (1997).[1] Potential Hazards of the Scale-Up of Reactions Involving Acid Chlorides and DMF. Organic Process Research & Development.[1][3] [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3,5-Difluoro-2-methoxybenzoyl chloride during synthesis

Stability, Synthesis & Handling Guide

Introduction: The Stability Paradox

You are working with 3,5-Difluoro-2-methoxybenzoyl chloride . This is not a standard benzoyl chloride.[1] The presence of two fluorine atoms (highly electronegative) on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon, making it kinetically hyper-labile toward nucleophilic attack, particularly hydrolysis by atmospheric moisture [1].

While the ortho-methoxy group provides some resonance donation, the inductive withdrawal from the fluorine atoms (Hammett constants

Module 1: Synthesis Phase (The Root Cause)

The Problem with Thionyl Chloride ( )

Standard protocols often suggest refluxing in thionyl chloride.[2] For this specific fluorinated substrate, this is suboptimal because:

-

Thermal Stress: High temperatures required for

removal can degrade the ortho-methoxy group (potential demethylation). -

HCl Trapping:

generates dissolved HCl, which is difficult to remove completely without aqueous washes (which are forbidden here).

The Solution: Vilsmeier-Haack Activation

We recommend the Oxalyl Chloride / DMF method. This proceeds at room temperature (or

Optimized Protocol

-

Setup: Flame-dried 2-neck round-bottom flask,

inlet, rubber septum. -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (do not use ethers like THF if Lewis acids will be used in the next step).

-

Reagents:

-

1.0 equiv 3,5-Difluoro-2-methoxybenzoic acid.

-

1.2 equiv Oxalyl Chloride (added dropwise at

C). -

Catalyst: 2-3 drops of anhydrous DMF (Essential for forming the active Vilsmeier chloroiminium species).

-

-

Observation: Vigorous bubbling (

) indicates initiation. Stir at RT for 2 hours.

Diagram 1: Competitive Reaction Pathways

This diagram illustrates why the catalytic pathway is preferred over the thermal pathway and how hydrolysis competes.

Caption: Figure 1. The catalytic synthesis pathway minimizes thermal degradation, but the product remains highly susceptible to rapid hydrolysis by trace water.

Module 2: Work-up & Isolation (The Danger Zone)

CRITICAL WARNING: Do NOT perform an aqueous workup (e.g.,

The "Dry-Chain" Protocol

| Step | Action | Scientific Rationale |

| 1. Concentration | Rotary evaporation at | Removes bulk solvent and excess oxalyl chloride. |

| 2. Azeotropic Drying | Add anhydrous Toluene (2x volume) and re-evaporate. Repeat 2-3 times. | Toluene forms a binary azeotrope with residual |

| 3. Final Vacuum | High vacuum (<1 mbar) for 1 hour. | Ensures removal of DMF traces. |

| 4. Analysis | Derivatization Check: React a small aliquot with excess MeOH. Analyze the methyl ester by TLC/GC. | Direct analysis of acid chlorides on reverse-phase HPLC (aqueous mobile phase) is impossible; it will show the acid peak. |

Module 3: Storage & Handling

If you cannot use the acid chloride immediately, you must arrest the hydrolysis kinetics.

Storage Specifications

-

Container: Schlenk tube or vial with a Teflon-lined crimp cap. Parafilm is insufficient (it is permeable to water vapor over time).

-

Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).

-

Temperature:

C. Lowering temperature reduces the kinetic rate constant ( -

Desiccant: Store the secondary container inside a desiccator with active

or indicating silica gel.

Diagram 2: The "Dry-Chain" Workflow

A logic flow for handling the material from reactor to storage.

Caption: Figure 2. The "Dry-Chain" workflow ensures the acid chloride is never exposed to aqueous conditions or atmospheric moisture during isolation.

Troubleshooting & FAQs

Q1: My product turned into a white solid after sitting on the bench for 10 minutes. What happened?

-

Diagnosis: Hydrolysis. 3,5-difluoro-2-methoxybenzoic acid is a solid with a high melting point. The acid chloride likely reacted with atmospheric moisture.

-

Fix: You must handle the compound under a positive pressure of Nitrogen/Argon. If weighing is necessary, do it rapidly in a capped vessel or a glovebox.

Q2: Can I purify this acid chloride by column chromatography?

-

Answer: Generally, no . Silica gel contains bound water and surface hydroxyl groups (

) that will hydrolyze your compound. -

Exception: If absolutely necessary, use a short plug of silica gel that has been flame-dried under vacuum and use non-polar, anhydrous eluents (e.g., Hexane/DCM). However, distillation (if the boiling point allows) or crystallization is preferred.

Q3: Why does my NMR show a broad peak around 10-13 ppm?

-

Diagnosis: That is the carboxylic acid proton (

). Your sample has hydrolyzed. -

Verification: A pure acid chloride should show no protons in the 10-14 ppm region. Check

NMR; the shift of the acid chloride will be distinct from the free acid.

Q4: I see a color change to yellow/orange during synthesis. Is this normal?

-

Answer: Yes. The Vilsmeier intermediate (chloroiminium salt) is often yellow. However, if it turns dark brown/black, you may be overheating the reaction or your DMF was not anhydrous.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General handling of acid-sensitive acylating agents).

-

Guthrie, J. P. (1991). Hydrolysis of esters and amides of p-nitrobenzoic acid. Journal of the American Chemical Society, 113(19), 7249–7255. (Demonstrates rapid hydrolysis kinetics of electron-deficient acyl species).

Sources

removing unreacted 3,5-Difluoro-2-methoxybenzoyl chloride from reaction mixtures

Welcome to the technical support guide for handling 3,5-Difluoro-2-methoxybenzoyl chloride in your reaction mixtures. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find robust troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Introduction

This compound is a reactive acyl chloride commonly used in organic synthesis. Its electrophilic nature, enhanced by the fluorine substituents, makes it a valuable reagent for introducing the 3,5-difluoro-2-methoxybenzoyl moiety into molecules, often as a key step in the synthesis of pharmaceuticals and agrochemicals.[1] However, its high reactivity also means that any unreacted starting material must be effectively removed from the reaction mixture to ensure the purity of the final product. This guide provides detailed protocols and the scientific rationale behind them for the efficient removal of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Due to its reactive nature, residual this compound can lead to several downstream issues. It can react with subsequent reagents, solvents, or even the desired product, leading to impurities and reducing the overall yield and purity.[1] For pharmaceutical applications, complete removal is critical to meet stringent regulatory standards.

Q2: What is the primary and most straightforward method to remove this acyl chloride?

A2: The most common and direct method is quenching with a nucleophilic reagent. Acyl chlorides react readily with nucleophiles. Adding a simple nucleophile like water or an alcohol to the reaction mixture will convert the acyl chloride into its corresponding carboxylic acid or ester, which are generally easier to remove through extraction or chromatography.[2][3][4][5]

Q3: What happens when I "quench" the reaction?

A3: Quenching involves adding a reagent to neutralize any remaining reactive species. In the case of this compound, quenching with water will hydrolyze it to 3,5-difluoro-2-methoxybenzoic acid.[3][4][5] This carboxylic acid can then be easily removed by washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), which will deprotonate the carboxylic acid, making it soluble in the aqueous phase.

Q4: Can I use an alcohol to quench the reaction? What are the advantages?

A4: Yes, quenching with an alcohol (e.g., methanol or ethanol) is an excellent alternative.[2] This will convert the acyl chloride into the corresponding ester. This can be advantageous if the resulting ester has significantly different polarity from your desired product, facilitating easier separation by column chromatography.

Q5: Are there other methods besides quenching and extraction?

A5: Yes, several other methods can be employed:

-

Solid-Phase Scavengers: These are polymer-supported reagents that react with and bind to the excess acyl chloride.[6][7] The resulting resin-bound species can then be simply filtered off, greatly simplifying the workup process.[7] Trisamine resins are particularly effective for this purpose.[6]

-

Chromatography: If the polarity difference between your product and the unreacted acyl chloride (or its quenched form) is sufficient, purification by column chromatography is a highly effective method.[8][9][10]

-

Distillation: If your product is thermally stable and has a significantly different boiling point from the acyl chloride, distillation under reduced pressure could be a viable option. However, this is less common for complex molecules.[11]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for common scenarios encountered when trying to remove unreacted this compound.

Scenario 1: Standard Quenching and Extractive Workup

This is the most frequently used method and is suitable for most reaction scales.

Protocol: Aqueous Quench and Basic Extraction

-